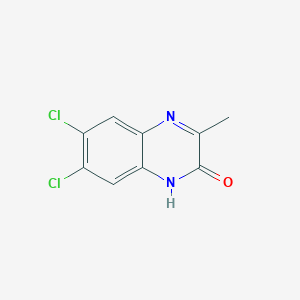

6,7-Dichloro-3-methyl-quinoxalin-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2O |

|---|---|

Molecular Weight |

229.06 g/mol |

IUPAC Name |

6,7-dichloro-3-methyl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H6Cl2N2O/c1-4-9(14)13-8-3-6(11)5(10)2-7(8)12-4/h2-3H,1H3,(H,13,14) |

InChI Key |

ZBIPLAACWXHSAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2NC1=O)Cl)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Quinoxalinol Reaction Pathways

Elucidation of Reaction Mechanisms

The formation of the quinoxalin-2-ol scaffold, such as in 6,7-dichloro-3-methyl-quinoxalin-2-ol, typically proceeds through a cyclocondensation reaction. The most common synthetic route involves the reaction of a substituted o-phenylenediamine (B120857) with an α-keto acid or its ester. For the synthesis of this compound, the logical precursors would be 4,5-dichloro-1,2-phenylenediamine and pyruvic acid or a pyruvate (B1213749) ester.

The reaction mechanism is generally understood to be initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the α-carbonyl carbon of the pyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to form the quinoxalinone ring. The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism:

Protonation of the α-carbonyl group of the pyruvate activates it towards nucleophilic attack.

One of the amino groups of 4,5-dichloro-1,2-phenylenediamine attacks the activated carbonyl carbon.

A proton transfer and subsequent intramolecular cyclization occurs, where the second amino group attacks the ketone carbonyl.

Dehydration of the resulting cyclic intermediate leads to the formation of the stable aromatic quinoxalin-2-ol ring system.

Base-Catalyzed Mechanism:

The base can deprotonate an amino group of the o-phenylenediamine, increasing its nucleophilicity.

The resulting anion attacks the α-carbonyl carbon of the pyruvate.

Intramolecular cyclization and subsequent elimination of water yield the final product.

The specific conditions of the reaction, such as the choice of solvent and catalyst, can significantly influence the reaction rate and the purity of the resulting this compound.

Radical Pathway Studies

Recent advancements in synthetic organic chemistry have highlighted the importance of radical-mediated reactions for the functionalization of heterocyclic compounds, including quinoxalin-2(1H)-ones (the keto tautomer of quinoxalin-2-ols). While specific radical pathway studies on this compound are not extensively documented, the reactivity of the quinoxalin-2(1H)-one core in radical reactions provides valuable insights.

The C3-position of the quinoxalin-2(1H)-one ring is susceptible to attack by radical species. A number of studies have demonstrated the C-H functionalization at this position through various radical-generating methods, including photochemical and oxidant-induced processes. For instance, reactions involving the generation of alkyl or trifluoromethyl radicals in the presence of a quinoxalin-2(1H)-one can lead to the formation of a C-C bond at the C3-position.

A plausible general mechanism for the radical functionalization at the C3 position of a quinoxalin-2(1H)-one is as follows:

Generation of a radical species (R•) from a suitable precursor.

Addition of the radical to the C3-position of the quinoxalin-2(1H)-one, forming a nitrogen-centered radical intermediate.

Subsequent oxidation and deprotonation of this intermediate to yield the C3-substituted quinoxalin-2(1H)-one.

These studies suggest that this compound could potentially participate in similar radical reactions, allowing for further derivatization, although the existing methyl group at the C3-position would necessitate alternative radical pathways, such as those involving the N-H bond or the aromatic ring. Photochemical reactions of quinoxalin-2-ones have also been shown to proceed through radical intermediates, leading to dimerizations or cycloadditions.

Tautomerism and Acid-Base Equilibria Effects on Reactivity

Quinoxalin-2-ol derivatives, including this compound, can exist in two tautomeric forms: the enol-imine form (quinoxalin-2-ol) and the keto-amide form (quinoxalin-2(1H)-one).

| Tautomeric Form | Structure |

|---|---|

| Enol-imine (this compound) |  |

| Keto-amide (6,7-dichloro-3-methyl-quinoxalin-2(1H)-one) |  |

The equilibrium between these two forms is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the quinoxaline (B1680401) ring. In many cases, the keto-amide form is the more stable and predominant tautomer. The presence of both tautomers can have a significant impact on the reactivity of the compound, as each form presents different reactive sites.

The acid-base properties of this compound are also crucial to its reactivity. The quinoxaline ring system is weakly basic, with the pKa of quinoxaline itself being around 0.6. The presence of the electron-withdrawing chloro groups in the 6 and 7 positions would be expected to decrease the basicity of the ring nitrogens further. The hydroxyl group of the enol form and the N-H proton of the keto form are acidic and can be deprotonated by a base.

The state of protonation can dramatically alter the nucleophilicity and electrophilicity of the molecule. For example, deprotonation of the N-H group in the keto-amide form generates a nucleophilic anion that can readily undergo alkylation or acylation reactions at the nitrogen atom. Conversely, in acidic conditions, protonation of the ring nitrogens or the carbonyl oxygen can activate the molecule for nucleophilic attack. The interplay of tautomerism and acid-base equilibria is therefore a critical consideration in predicting and controlling the reaction pathways of this compound.

Regioselectivity Studies in Quinoxalinol Synthesis

The synthesis of unsymmetrically substituted quinoxalin-2-ols from unsymmetrical o-phenylenediamines raises the issue of regioselectivity. In the case of the synthesis of this compound from 4,5-dichloro-1,2-phenylenediamine and pyruvic acid, the starting diamine is symmetrical, and therefore only one product is possible.

However, if an unsymmetrical o-phenylenediamine were used, two regioisomeric products could potentially be formed. The regiochemical outcome of such a reaction is determined by the relative nucleophilicity of the two amino groups of the o-phenylenediamine and the electrophilicity of the carbonyl groups of the α-keto acid.

Several factors can influence the regioselectivity:

Electronic Effects: Electron-donating substituents on the o-phenylenediamine ring will activate the amino groups, while electron-withdrawing groups will deactivate them. The position of these substituents relative to the amino groups will determine their differential effect on the nucleophilicity of each nitrogen.

Steric Effects: Bulky substituents near one of the amino groups can hinder its approach to the electrophile, favoring reaction at the less sterically encumbered amino group.

Reaction Conditions: The choice of catalyst (acid or base) and solvent can also influence the regioselectivity by altering the relative reactivity of the nucleophilic and electrophilic centers.

Studies on the synthesis of related quinoxalinones have shown that careful control of these factors can allow for the selective synthesis of a desired regioisomer. For example, in the reaction of 3-substituted-1,2-phenylenediamines with pyruvates, the initial attack of the more nucleophilic amino group (para to the substituent) on the more electrophilic carbonyl group of the pyruvate derivative often dictates the final regiochemistry of the product.

| Precursor 1 | Precursor 2 | Potential Product(s) | Controlling Factors |

| 4,5-dichloro-1,2-phenylenediamine | Pyruvic Acid | This compound | Symmetrical diamine, no regioselectivity issue |

| 3-substituted-1,2-phenylenediamine | Ethyl Pyruvate | 5- or 8-substituted-3-methyl-quinoxalin-2-ol | Electronic and steric effects of the substituent, reaction conditions |

Advanced Spectroscopic and Analytical Techniques for Quinoxalinol Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework.

One-dimensional ¹H and ¹³C NMR are fundamental experiments for probing the structure of 6,7-Dichloro-3-methyl-quinoxalin-2-ol.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information regarding the number of different types of protons and their neighboring environments. For this compound, the following proton signals would be anticipated:

Aromatic Protons: Two singlets are expected for the two protons on the benzene (B151609) ring (H-5 and H-8), deshielded due to the aromatic system and the electron-withdrawing nature of the chlorine atoms. Their chemical shifts would likely fall in the range of δ 7.0-8.5 ppm.

Methyl Protons: A singlet corresponding to the three protons of the methyl group at the C-3 position would be observed, typically in the upfield region of δ 2.0-3.0 ppm.

N-H/O-H Proton: A broad singlet, exchangeable with D₂O, would be indicative of the proton on the nitrogen or oxygen atom, depending on the predominant tautomeric form (amide or enol). Its chemical shift can vary over a wide range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The expected signals for this compound would include:

Aromatic and Heterocyclic Carbons: Signals for the eight carbon atoms of the quinoxaline (B1680401) core would be observed in the downfield region (δ 110-160 ppm). The carbons bearing chlorine atoms (C-6 and C-7) and the carbons of the pyrazinone ring (C-2 and C-3) would have distinct chemical shifts influenced by the substituents.

Methyl Carbon: An upfield signal, typically in the range of δ 15-25 ppm, would correspond to the methyl group carbon.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-5 | ~7.5 - 8.0 (s) | - |

| H-8 | ~7.5 - 8.0 (s) | - |

| -CH₃ | ~2.5 (s) | ~20 |

| N-H/O-H | broad | - |

| C-2 | - | ~150 - 160 |

| C-3 | - | ~140 - 150 |

| C-4a | - | ~130 - 140 |

| C-5 | - | ~125 - 135 |

| C-6 | - | ~130 - 140 |

| C-7 | - | ~130 - 140 |

| C-8 | - | ~125 - 135 |

| C-8a | - | ~130 - 140 |

Note: The chemical shift values are estimates based on general knowledge of quinoxaline derivatives and are not from experimental data for the specific compound.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for establishing connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlation). An HSQC spectrum of this compound would show cross-peaks connecting the signals of H-5 and C-5, H-8 and C-8, and the methyl protons with the methyl carbon. This allows for the direct assignment of the carbon signals for all protonated carbons.

Double-Quantum Filtered Correlation Spectroscopy (DFC-COSY): The COSY experiment reveals proton-proton couplings (³JHH), which helps in identifying adjacent protons. In the case of this compound, the COSY spectrum would be relatively simple due to the isolated nature of the aromatic protons and the methyl group, and would primarily be used to confirm the absence of vicinal proton-proton couplings.

Given the presence of two nitrogen atoms in the quinoxaline ring, ¹⁵N NMR spectroscopy can provide valuable structural information. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, isotopic enrichment is often employed to enhance signal sensitivity.

By synthesizing this compound using ¹⁵N-labeled precursors, the nitrogen chemical shifts can be determined. These shifts are highly sensitive to the electronic environment and can help in confirming the tautomeric form of the molecule (quinoxalin-2-ol vs. quinoxalin-2(1H)-one). Furthermore, heteronuclear multiple-bond correlation (HMBC) experiments correlating ¹H and ¹⁵N nuclei can establish long-range connectivities, further solidifying the structural assignment. For example, correlations between the methyl protons and one of the nitrogen atoms, and between the aromatic protons and the nitrogen atoms would provide definitive proof of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. researchgate.net HRMS can measure the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of the elemental composition. researchgate.net The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

| Ion | Calculated m/z | Relative Abundance |

| [M]⁺ (C₈H₆³⁵Cl₂N₂O) | 215.9857 | ~100% |

| [M+2]⁺ (C₈H₆³⁵Cl³⁷ClN₂O) | 217.9828 | ~65% |

| [M+4]⁺ (C₈H₆³⁷Cl₂N₂O) | 219.9798 | ~10% |

Note: This table presents the theoretical isotopic pattern for the molecular ion of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is expected to have sufficient volatility, GC-MS analysis would provide both the retention time (a characteristic property under specific GC conditions) and the mass spectrum.

The electron ionization (EI) mass spectrum would show the molecular ion peak, confirming the molecular weight. More importantly, the fragmentation pattern would offer structural clues. Expected fragmentation pathways for this compound could include the loss of a chlorine atom, the loss of a methyl radical, and the cleavage of the pyrazinone ring, leading to characteristic fragment ions. Analysis of these fragments helps in piecing together the molecular structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful technique for the separation, detection, and identification of this compound, particularly in complex matrices. The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry allows for the efficient separation of the analyte from other components, followed by its sensitive detection and structural characterization based on its mass-to-charge ratio (m/z) and fragmentation patterns.

For the analysis of quinoxaline derivatives, reversed-phase HPLC is commonly employed, utilizing a C18 column. The mobile phase typically consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with the addition of formic acid to improve ionization efficiency. A gradient elution program, where the proportion of the organic solvent is varied over time, is generally used to achieve optimal separation.

In the mass spectrometer, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques for this class of compounds. ESI is particularly suitable for polar molecules and generates protonated molecules [M+H]⁺ in positive ion mode. Given the molecular weight of this compound (C₉H₆Cl₂N₂O) is approximately 229.07 g/mol , the expected protonated molecule would be observed at an m/z of approximately 230.

Table 1: Typical LC-MS Parameters for the Analysis of Quinoxaline Derivatives

| Parameter | Value/Description |

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 3 µm particle size, 2.1 mm i.d. x 150 mm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol or Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 0.2 - 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Polarity | Positive Ion Mode |

| Precursor Ion (Expected) | [M+H]⁺ ≈ m/z 230 |

| Fragmentation | Collision-Induced Dissociation (CID) for MS/MS |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various structural features. The presence of the hydroxyl (-OH) group would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The C=O stretching vibration of the quinoxalin-2-ol tautomer is expected in the 1650-1700 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range, while the C=N stretching of the quinoxaline ring is typically observed around 1620-1624 cm⁻¹. The C-Cl stretching vibrations are expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| O-H stretch | IR | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | IR, Raman | 3000 - 3100 |

| C-H stretch (methyl) | IR, Raman | 2850 - 3000 |

| C=O stretch | IR | 1650 - 1700 |

| C=N stretch | IR, Raman | 1620 - 1624 |

| C=C stretch (aromatic) | IR, Raman | 1450 - 1600 |

| C-Cl stretch | IR | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the quinoxaline ring. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions.

Studies on similar quinoxalin-2-one derivatives have shown characteristic absorption maxima. Typically, these compounds exhibit strong absorption bands corresponding to π → π* transitions in the range of 305-325 nm. Weaker n → π* transitions are often observed at longer wavelengths, around 400-410 nm. Another study on a different quinoxaline derivative reported absorption peaks at approximately 248.50 nm and 347.50 nm, also attributed to π → π* and n → π* transitions, respectively. The exact position and intensity of these bands for this compound will be influenced by the substitution pattern on the benzene ring (the two chloro groups) and the methyl group.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | ~250 and 305 - 325 |

| n → π | ~350 and 400 - 410 |

Coupled Analytical Techniques (e.g., HPLC-UV, HPLC-FTIR, HPLC-MS, HPLC-NMR)

The coupling of HPLC with various spectroscopic detectors provides a powerful platform for the comprehensive analysis of this compound, especially in complex mixtures.

HPLC-UV: This is a widely used technique where the eluent from the HPLC column passes through a UV-Vis detector. It allows for the quantification of the compound at its specific wavelength of maximum absorbance. Based on the UV-Vis data, detection at wavelengths around 254 nm, 320 nm, or 340 nm would be appropriate for monitoring the elution of this compound.

HPLC-MS: As detailed in section 4.2.3, this is the most powerful of the coupled techniques for structural elucidation, providing both retention time data for identification and mass spectral data for confirmation and structural analysis.

HPLC-FTIR: This technique involves interfacing HPLC with a Fourier-transform infrared spectrometer. It allows for the acquisition of an IR spectrum for the compound as it elutes from the column, providing valuable information about its functional groups.

HPLC-NMR: High-performance liquid chromatography-nuclear magnetic resonance spectroscopy is a sophisticated technique that allows for the direct acquisition of NMR spectra of compounds separated by HPLC. This provides unambiguous structural information and can be invaluable for the definitive identification of novel compounds or for the analysis of complex mixtures without the need for prior isolation.

These hyphenated techniques, by combining the separation power of HPLC with the specificity of various spectroscopic detectors, offer a multi-faceted approach to the unequivocal identification and characterization of this compound.

Publicly available scientific literature and chemical databases searched did not yield specific results for Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, or Quantum Chemical Analyses for this particular compound. The required data, such as optimized geometrical parameters, frontier molecular orbital energies, electronic reactivity indices, predicted vibrational spectra, and non-biological simulation outcomes for this compound, is not present in the accessed resources.

While general information exists for the broader class of quinoxaline compounds and other derivatives, the strict requirement to focus solely on this compound prevents the use of analogous data from related but structurally distinct molecules. Extrapolating such data would be scientifically inaccurate due to the unique influence of the specific substituent pattern (6,7-dichloro, 3-methyl, 2-ol) on the molecule's electronic and structural properties.

Therefore, it is not possible to generate the detailed, data-rich article as per the provided outline and content requirements at this time.

Computational and Theoretical Studies of Quinoxalinol Compounds

Correlation of Theoretical Spectroscopic Data with Experimental Results

The synergy between computational modeling and experimental spectroscopy is a powerful tool for the structural elucidation and electronic characterization of quinoxalinol compounds. Theoretical calculations, primarily based on Density Functional Theory (DFT), allow for the prediction of various spectroscopic parameters. By comparing these theoretical data with results obtained from experimental techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can gain deep insights into molecular structure, bonding, and electronic transitions. This correlative approach is crucial for validating theoretical models and providing unambiguous assignments of experimental spectra. ias.ac.inresearchgate.net

Theoretical calculations of NMR spectra for quinoxaline (B1680401) derivatives are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. ias.ac.inresearchgate.net This quantum chemical approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS). ias.ac.in

Studies on various quinoxalinone derivatives have demonstrated a strong linear correlation between the calculated and experimental ¹H and ¹³C NMR chemical shifts. ias.ac.in While ¹³C NMR predictions often show good-to-excellent agreement, ¹H NMR calculations can sometimes exhibit deviations, particularly for protons involved in hydrogen bonding, such as the N-H proton. ias.ac.in These discrepancies can arise because the theoretical calculations often model an isolated molecule in the gas phase, whereas experimental data are collected in solution where intermolecular interactions and solvent effects are significant. ias.ac.inresearchgate.net

Table 1: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted Quinoxalinone Moiety Data presented is representative of typical findings for quinoxalinone derivatives as reported in the literature. ias.ac.in

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 155.8 | 156.2 | -0.4 |

| C3 | 132.5 | 133.1 | -0.6 |

| C4a | 130.1 | 130.9 | -0.8 |

| C5 | 115.9 | 116.3 | -0.4 |

| C6 | 129.3 | 129.8 | -0.5 |

| C7 | 123.7 | 124.5 | -0.8 |

| C8 | 131.6 | 132.0 | -0.4 |

The vibrational frequencies of quinoxalinol compounds can be computed using DFT methods, often with the B3LYP functional. ias.ac.inuctm.edu The theoretical results provide a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. However, these calculated frequencies are systematically higher than the experimental values obtained from FT-IR spectroscopy. This is due to the neglect of anharmonicity in the theoretical model and the use of finite basis sets. ias.ac.in

To improve the correlation, the calculated wavenumbers are often scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP). ias.ac.in After scaling, the theoretical vibrational spectra typically show excellent agreement with the experimental data, allowing for a detailed and reliable assignment of the observed IR bands to specific molecular vibrations, such as C=O stretching, N-H bending, and C-Cl stretching. ias.ac.inuctm.edu

Table 2: Example Correlation of Key Experimental and Scaled Theoretical FT-IR Frequencies for a Chloro-Quinoxalinone Derivative Data is illustrative of typical correlations found in studies of related compounds. uctm.eduresearchgate.net

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (Scaled, cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3435 | 3440 | N-H stretching |

| C=O Stretch | 1672 | 1680 | Carbonyl stretching |

| C=C Stretch | 1595 | 1615 | Aromatic ring stretching |

| C-N Stretch | 1315 | 1308 | C-N stretching in pyrazine (B50134) ring |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of organic molecules, including quinoxalinol derivatives. ias.ac.inresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. jmaterenvironsci.com The calculations also yield the oscillator strength for each transition, which is related to the intensity of the absorption band. uctm.edu

The calculated λ_max values are generally in good qualitative agreement with experimental spectra. jmaterenvironsci.com However, the accuracy can be highly dependent on the choice of functional and the inclusion of solvent effects in the calculation, as the electronic transitions can be sensitive to the polarity of the environment. researchgate.netjmaterenvironsci.com For quinoxalin-2-[1H]-one, for instance, theoretical calculations were able to qualitatively reproduce the absorption bands observed experimentally in different solvents, highlighting the interaction between the molecule and the solvent. jmaterenvironsci.com

Table 3: Representative Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λ_max) for a Quinoxalinone Derivative in Ethanol (B145695) Data is based on typical results for quinoxalinone structures as reported in the literature. ias.ac.in

| Transition | Experimental λ_max (nm) | Calculated λ_max (nm) | Calculated Oscillator Strength (f) |

|---|---|---|---|

| π → π* | 255 | 251 | 0.15 |

| π → π* | 282 | 278 | 0.30 |

Research Applications of Quinoxalinol Derivatives in Catalysis and Materials Science

Quinoxalinol Derivatives as Ligands in Metal Complexes

The nitrogen atoms within the pyrazine (B50134) ring of the quinoxalinol structure provide ideal coordination sites for metal ions, enabling these derivatives to function as effective chelating ligands. isca.inglobethesis.com This characteristic is fundamental to their application in coordination chemistry and catalysis, where they can form stable and reactive metal complexes with a variety of transition metals, including copper, zinc, iron, and cobalt. isca.inznaturforsch.comisca.me The specific substituents on the quinoxaline (B1680401) ring system, such as the chloro and methyl groups in 6,7-Dichloro-3-methyl-quinoxalin-2-ol, can modulate the electronic properties and steric environment of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Quinoxalinol derivatives have been successfully incorporated into ligands for metal-catalyzed oxidation reactions. By integrating the quinoxalinol moiety into a larger ligand framework, such as a Schiff base salen backbone (termed Salqu), researchers have developed highly effective copper(II) catalysts. primescholars.com These catalysts have demonstrated significant efficacy in the oxidation of various organic substrates.

The electronic properties imparted by the quinoxaline heterocycle can enhance the solubility and catalytic performance of the complex compared to analogous systems. primescholars.com For instance, Salqu-Cu(II) catalysts have been used for the oxidation of simple olefins and various alcohols with high yields and improved selectivity. primescholars.com

Table 1: Performance of a Quinoxalinol-Based Cu(II) Catalyst in Alcohol Oxidation

| Substrate | Oxidant | Catalyst System | Yield | Selectivity |

|---|---|---|---|---|

| Propargylic Alcohols | TBHP | Sulfonated Salqu-Cu(II) | Excellent | High for carbonyls |

| Benzylic Alcohols | TBHP | Sulfonated Salqu-Cu(II) | Excellent | High for carbonyls |

| Allylic Alcohols | TBHP | Sulfonated Salqu-Cu(II) | Excellent | High for carbonyls |

| Aliphatic Alcohols | TBHP | Sulfonated Salqu-Cu(II) | Low | N/A |

Data sourced from studies on sulfonated 2-quinoxalinol salen (Salqu) ligands supporting Cu(II) catalysts. primescholars.com

Beyond being an integral part of the active catalytic center, quinoxalinol derivatives can also function as robust supports for catalysts. Their rigid structure contributes to the stability of the catalytic system. Modifications to the quinoxalinol ligand, such as sulfonation, can render the resulting metal complexes water-soluble. primescholars.com This is a significant advancement in green chemistry, as it combines the high efficiency and selectivity of homogeneous catalysis with the ease of catalyst recovery and recyclability characteristic of heterogeneous catalysis. primescholars.com Furthermore, heteropolyoxometalates supported on materials like alumina (B75360) have been employed as recyclable catalysts for the synthesis of quinoxaline derivatives themselves, showcasing the synergy between the compounds and catalytic support systems. nih.gov

The coordination chemistry of quinoxalinol derivatives with various metal ions is a subject of extensive research. These compounds can act as bidentate or polydentate ligands, forming monomeric or polymeric complexes depending on the metal ion and reaction conditions. isca.inisca.me For example, zinc(II) complexes featuring quinoxaline-based ligands have been synthesized and characterized for their ability to catalyze the copolymerization of carbon dioxide and cyclohexene (B86901) oxide. znaturforsch.comresearchgate.net The coordination mode of the ligand and the geometry of the resulting complex are crucial factors that determine the catalytic activity and the properties of the resulting polymer. znaturforsch.com Studies have explored complexes with metals such as Fe(II), Co(II), Ni(II), and Cu(II), revealing diverse coordination behaviors and structures, from pseudotetrahedral to five- and six-coordinate geometries. isca.in

Applications in Advanced Materials Science

The highly conjugated π-system of the quinoxaline core gives rise to unique optoelectronic properties, making its derivatives prime candidates for applications in advanced materials. researchgate.netcore.ac.uk The electron-deficient nature of the pyrazine ring allows quinoxaline to function as an excellent electron-acceptor unit. researchgate.net When combined with electron-donating moieties, this creates donor-acceptor (D-A) type molecules with tunable electronic and photophysical properties, which are highly sought after for use in organic electronics. researchgate.netrsc.org

Quinoxaline derivatives are widely recognized for their use as electroluminescent materials. researchgate.netcore.ac.uk Their inherent thermal and electrochemical stability, coupled with their ability to emit light efficiently upon electrical excitation, makes them suitable for various optoelectronic applications. researchgate.net By chemically modifying the quinoxaline structure—for instance, by attaching different chromophores—researchers can fine-tune the emission color and quantum efficiency of the material. researchgate.net For example, 1H-pyrazolo[3,4-b]quinoxaline derivatives have been synthesized that show bright green emission with high fluorescence quantum yields, making them promising materials for light-emitting applications. rsc.org

The favorable electronic properties of quinoxalinol derivatives have led to their successful integration into Organic Light-Emitting Devices (OLEDs). researchgate.net In these devices, quinoxaline-based compounds can serve multiple roles, including as electron-transporting materials, light-emitting dopants (guests), or host materials in the emissive layer. researchgate.netgoogle.com The high glass transition temperatures (Tg) observed in many quinoxaline derivatives contribute to the morphological stability and longevity of OLED devices. rsc.orggoogle.com

OLEDs fabricated using quinoxaline derivatives have demonstrated impressive performance metrics. Devices configured with these materials have achieved bright emission, high efficiency, and specific color outputs.

Table 2: Example Performance of OLEDs Incorporating Quinoxaline Derivatives

| Device Configuration | Role of Quinoxaline | Emission Peak | Efficiency |

|---|---|---|---|

| ITO/NPB/Alq₃:Dopant/Alq₃/Mg:Ag | Dopant in Emissive Layer | 536–552 nm (Green) | 7.5–9.7 cd/A |

| Double Layer Device | Hole-Transporting & Emitting Layer | Yellow/Orange | - |

Data sourced from studies on 1H-pyrazolo[3,4-b]quinoxaline derivatives and other bipolar quinoxaline compounds. rsc.orgrsc.org

Fluorescent Materials and Fluoroionophores

The quinoxaline moiety is a well-established fluorophore, and its derivatives are frequently employed as sensitive fluorescent probes and materials. semanticscholar.org The inherent π-conjugated system of the quinoxaline ring is responsible for its fluorescent properties, which can be systematically altered by chemical modifications. mdpi.com The introduction of electron-donating or electron-withdrawing groups, or extending the conjugation, can shift the absorption and emission wavelengths. nih.gov

Quinoxaline-derived ionic liquids have also been designed, exhibiting unique photophysical properties such as dual or triple emissions and large Stokes shifts (around 90 nm). researchgate.net These properties are attributed to the formation of local excited states, charge transfer states, or excited-state proton transfer of the cations. researchgate.net Furthermore, quinoxaline derivatives can be used as fluorescent probes for studying the conformation of peptides and proteins by reacting with the N-terminal residue to create a highly fluorescent derivative. nih.gov

Organic Semiconductors

Quinoxaline derivatives have emerged as a promising class of materials for organic electronics, finding use in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). beilstein-journals.orgresearchgate.net Their electron-deficient nature makes them suitable as n-type semiconductors and electron-transporting materials. beilstein-journals.org The versatility of quinoxaline chemistry allows for precise tuning of molecular structures to optimize energy levels, bandgaps, and charge carrier transport properties for specific device applications. beilstein-journals.org

In the context of OFETs, new quinoxaline-based derivatives have been synthesized and incorporated as the active semiconductor layer. researchgate.net For example, thin films of a 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) quinoxaline derivative have shown p-channel characteristics with hole mobilities reaching up to 1.9 × 10⁻⁴ cm²/Vs and high current on/off ratios when deposited via vacuum deposition. researchgate.net The method of thin-film fabrication, such as solution-shearing or vacuum deposition, has been shown to significantly impact the performance of these devices. researchgate.net Pyrazinoquinoxaline (PQ) derivatives are also recognized as effective building blocks for π-conjugated systems, demonstrating good semiconductor performance in OFETs. researchgate.net

Quinoxaline derivatives are also valuable as host or guest materials in the emitting layer of OLEDs, or as materials for the electron transporting layer, due to their luminescence, rigidity, and thermal stability. google.com Their strong electron-accepting ability facilitates efficient electron injection and charge collection in various electronic devices. beilstein-journals.org

Table 1: Performance of a Quinoxaline-Based Organic Thin-Film Transistor (OTFT)

| Property | Solution-Shearing Process | Vacuum Deposition |

|---|---|---|

| Channel Type | p-channel | p-channel |

| Hole Mobility (cm²/Vs) | 2.6 × 10⁻⁵ | 1.9 × 10⁻⁴ |

| Current On/Off Ratio | 1.8 × 10⁵ | 3.5 × 10⁶ |

Data for thin films of 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) quinoxaline. researchgate.net

Epitaxial Crystallization Studies

The performance of organic semiconductor devices is highly dependent on the molecular ordering and crystallinity of the active material. researchgate.net While extensive research exists on the synthesis and characterization of quinoxaline derivatives for electronic applications, specific studies focusing on their epitaxial crystallization are less common. Epitaxial growth, the deposition of a crystalline overlayer on a crystalline substrate, could provide highly ordered thin films essential for optimal charge transport.

The formation of high-quality thin films is a critical step, with common deposition techniques including physical vapor deposition (PVD) and chemical vapor deposition (CVD), as well as solution-based methods like spin-coating. researchgate.netalicat.commdpi.com The crystal packing of quinoxaline derivatives plays a crucial role in their electronic properties. For instance, studies on pyrazinoquinoxaline derivatives have shown a clear structure-property correlation, where different packing motifs (e.g., β-sheet vs. γ-packing) lead to significant differences in charge carrier mobility. researchgate.net

Detailed crystal structure analyses of various quinoxaline derivatives have been performed using single-crystal X-ray diffraction. tandfonline.comnih.gov These studies provide fundamental insights into the intermolecular interactions, such as C-H···O and π-π stacking, that govern the solid-state packing. nih.gov This knowledge is a prerequisite for developing controlled deposition methods like epitaxial growth to achieve well-ordered thin films with enhanced device performance.

Role in Sensing Applications (General Material Property)

The tunable optical and electronic properties of quinoxaline derivatives make them excellent candidates for chemical sensors. mdpi.com Their ability to interact with various analytes, leading to a measurable change in color or fluorescence, is the basis for their sensing applications. researchgate.net These compounds have been successfully employed as chemosensors for detecting pH, metal cations, and even volatile amines associated with food spoilage. mdpi.commdpi.com

For example, water-soluble quinoxaline derivatives bearing (3-aminopropyl)amino residues have been developed as dual optical chemosensors for pH measurements in acidic aqueous media. mdpi.com These sensors exhibit shifts in both their absorption and emission bands in response to pH changes. mdpi.com The functionalization of the quinoxaline core with electron-donating and electron-withdrawing groups allows for the creation of push-pull molecules that are highly sensitive to their environment. mdpi.comresearchgate.net

In another application, quinoxaline derivatives have been used as indicator dyes for the detection of volatile amines. mdpi.com Acid-doped quinoxaline derivatives, in particular, have proven effective as pH indicators for detecting basic amines like ammonia, trimethylamine, and dimethylamine, with their colorimetric response indicating the presence of these spoilage compounds. mdpi.com The planar and highly conjugated structure of quinoxalines makes them inherently colored and fluorescent materials suitable for such visual and spectroscopic sensing platforms. mdpi.com

Solid-Phase Applications (e.g., Selective Extraction and Detection of Cations)

The ability of quinoxaline derivatives to act as chelating ligands for metal ions has led to their application in separation science, particularly in the selective extraction and detection of cations. researchgate.net This property can be harnessed in solid-phase extraction (SPE), a sample preparation technique that separates components of a mixture between a solid phase and a liquid phase.

In a typical SPE application, a quinoxaline-based chelating agent could be immobilized onto a solid support material. When a sample solution containing various metal ions is passed through this material, the quinoxaline ligand selectively binds to the target cations, retaining them on the solid phase. Other components of the sample matrix pass through unretained. Subsequently, the captured cations can be eluted with a suitable solvent for analysis or recovery.

Quinoxaline derivatives have been studied as analytical reagents for the determination of metal ions via liquid-liquid extraction, demonstrating their effectiveness in separating ions such as Cu²⁺, Pb²⁺, and Cd²⁺. researchgate.net This principle can be extended to solid-phase formats. For instance, on-line SPE systems coupled with high-performance liquid chromatography (HPLC) have been developed for the determination of quinoxaline-1,4-dioxides and their metabolites in water samples, showcasing the utility of solid-phase methods for concentrating and analyzing these compounds and related analytes. rsc.org The development of such systems for cation extraction would involve bonding the quinoxaline chelator to a solid support, creating a selective sorbent for trace metal analysis and preconcentration. amanote.com

Future Research Directions and Challenges in Quinoxalinol Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The classical synthesis of quinoxalin-2-ones typically involves the condensation of an o-phenylenediamine (B120857) with an α-keto acid or its ester. For 6,7-Dichloro-3-methyl-quinoxalin-2-ol, a primary route would involve the reaction of 4,5-dichloro-o-phenylenediamine with a pyruvic acid derivative. While effective, this method can present challenges in terms of yield, purification, and regioselectivity.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies. This includes the exploration of:

Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields for various quinoxaline (B1680401) derivatives and could be optimized for the synthesis of the title compound.

Catalytic methods: Investigating novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions, higher efficiency, and better control over selectivity.

Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive avenue for the large-scale production of this compound.

Green chemistry approaches: The use of environmentally benign solvents, such as water or ethanol (B145695), and the development of one-pot, multi-component reactions will be crucial for creating more sustainable synthetic pathways.

A key challenge in the synthesis of unsymmetrically substituted quinoxalinones from substituted o-phenylenediamines is controlling the regioselectivity. The condensation of 4,5-dichloro-o-phenylenediamine with pyruvic acid can potentially lead to the formation of two isomeric products: this compound and 5,6-dichloro-3-methyl-quinoxalin-2-ol. Future synthetic strategies must address this challenge to ensure the selective formation of the desired isomer.

| Synthetic Approach | Starting Materials | Potential Advantages |

| Classical Condensation | 4,5-dichloro-o-phenylenediamine, Pyruvic acid/ester | Well-established methodology |

| Microwave-Assisted | 4,5-dichloro-o-phenylenediamine, Pyruvic acid/ester | Reduced reaction times, potentially higher yields |

| Catalytic Methods | 4,5-dichloro-o-phenylenediamine, Pyruvic acid/ester | Milder conditions, improved selectivity |

| Flow Chemistry | 4,5-dichloro-o-phenylenediamine, Pyruvic acid/ester | Enhanced safety, scalability, and control |

Exploration of Undiscovered Reaction Mechanisms and Selectivity Control

A deeper understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing its synthesis and exploring its reactivity. The condensation reaction between o-phenylenediamines and α-dicarbonyl compounds is generally understood to proceed through a series of intermediates, including a diimine, followed by cyclization and tautomerization. However, the finer details of this mechanism, particularly the factors influencing the rate and selectivity of each step, warrant further investigation.

Future research should focus on:

In-depth mechanistic studies: Utilizing techniques such as kinetic analysis, isotopic labeling, and computational modeling to elucidate the precise reaction pathway.

Controlling regioselectivity: A significant challenge is to direct the reaction to selectively produce the 6,7-dichloro isomer over the 5,6-dichloro isomer. This could be achieved by modifying the reaction conditions (e.g., solvent, temperature, catalyst) or by using directing groups on the reactants.

Exploring novel reactivity: Investigating the reactivity of the quinoxalinol ring system, including electrophilic and nucleophilic substitution reactions, to access a wider range of functionalized derivatives.

Understanding the tautomeric equilibrium between the -ol and the -one forms of the final product is also crucial, as it can influence its chemical and biological properties. Spectroscopic and computational studies can provide valuable insights into this equilibrium.

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry offers powerful tools for understanding the properties of molecules and for designing new ones with desired characteristics. For this compound and its derivatives, computational modeling can be employed to:

Predict molecular properties: Density Functional Theory (DFT) calculations can be used to predict the geometric, electronic, and spectroscopic properties of the molecule. This information can aid in the interpretation of experimental data and provide insights into the molecule's reactivity.

Guide synthetic efforts: Computational modeling can be used to predict the feasibility of different synthetic routes and to identify the most promising reaction conditions. It can also be used to study the reaction mechanism and to understand the factors that control selectivity.

Design novel derivatives: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations can be used to design new derivatives of this compound with enhanced biological activity. These techniques can help to identify the key structural features that are important for activity and to predict the activity of new compounds before they are synthesized.

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, and spectroscopic properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity to guide the design of new compounds. |

| Molecular Docking | Prediction of the binding mode and affinity of the molecule to a biological target. |

A significant challenge in this area is the development of accurate and reliable computational models that can predict the properties and behavior of these molecules with high fidelity. This requires careful validation of the computational methods against experimental data.

Integration of Multi-Disciplinary Approaches in Chemical Research

The full potential of this compound and its derivatives can only be realized through a multi-disciplinary research approach that integrates chemistry with other fields such as biology, medicine, and materials science.

Future research in this area should involve:

Medicinal Chemistry: Collaborations between synthetic chemists and biologists will be essential for the design, synthesis, and biological evaluation of new quinoxalinol derivatives as potential therapeutic agents. This includes screening for a wide range of biological activities, such as anticancer, antimicrobial, and antiviral properties.

Materials Science: The unique electronic and photophysical properties of the quinoxaline core suggest that derivatives of this compound could find applications in materials science, for example, as organic light-emitting diodes (OLEDs), sensors, or electronic materials. Research in this area will require collaboration with materials scientists and physicists.

Chemical Biology: The development of quinoxalinol-based chemical probes could provide valuable tools for studying biological processes. This would involve the integration of synthetic chemistry with techniques from cell biology and biochemistry.

The primary challenge in integrating these diverse disciplines is fostering effective communication and collaboration between researchers with different backgrounds and expertise. Overcoming this challenge will be key to unlocking the full scientific and technological potential of this compound and the broader class of quinoxalinol compounds.

Q & A

Q. What are the optimal synthetic routes for 6,7-Dichloro-3-methyl-quinoxalin-2-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A modified Ullmann coupling or nucleophilic substitution can be employed, using 3-methylquinoxalin-2-ol as a precursor. Chlorination at positions 6 and 7 requires careful control of stoichiometric Cl sources (e.g., NCS or Cl₂ gas) under anhydrous conditions. Solvent selection (e.g., DCM or THF) and temperature gradients (60–80°C) significantly impact regioselectivity . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification. Monitor reaction progress via TLC (Rf ~0.3–0.5) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does the solubility profile of this compound influence experimental design in organic synthesis?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For reactions requiring aqueous phases, use co-solvents like THF:water (4:1 v/v) to enhance solubility. Solubility data for analogous compounds (e.g., 3-Methyl-2-quinoxalinol in ethanol/acetone) suggest similar behavior, requiring pre-dissolution in DMSO for biological assays .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., Cl-induced deshielding at δ 7.5–8.5 ppm for aromatic protons).

- HRMS : Validate molecular weight (expected [M+H]⁺ ~257.0 Da) and isotopic Cl patterns.

- IR : Detect O-H stretching (~3200 cm⁻¹) and C-Cl bonds (~650 cm⁻¹).

Cross-reference with structurally similar compounds like 7-chloro-3-methyl-quinolin-4-ol (C10H8ClNO) for benchmarking .

Advanced Research Questions

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–12) at 25°C and 40°C for 72 hours. Analyze degradation via HPLC-UV (λ = 254 nm).

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C typical for quinoxalines).

Compare with safety data for 3-Methyl-2-quinoxalinol, which shows moderate thermal stability but sensitivity to prolonged light exposure .

Q. How to resolve contradictions in reported solubility data for halogenated quinoxalines?

- Methodological Answer : Discrepancies often arise from crystallinity differences (amorphous vs. crystalline forms). Perform:

- Powder XRD : Identify polymorphic forms.

- Solubility Enhancement : Test with cyclodextrins or surfactants (e.g., Tween-80) for improved dissolution.

Refer to studies on 6,7-dimethoxy-4-methyl-1,2-dihydroquinolin-2-one, where methoxy groups increased solubility in ethanol by 40% compared to chloro derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (WGK Germany Class 3 guidelines).

- Ventilation : Use fume hoods for synthesis steps involving Cl₂ gas or volatile intermediates.

- First Aid : Immediate rinsing for skin/eye contact (0.9% saline) and medical consultation for ingestion .

Q. How to design a mechanistic study to probe the reactivity of the 2-hydroxy group in this compound?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of protiated vs. deuterated analogs in nucleophilic substitutions.

- DFT Calculations : Model electron density at the 2-hydroxy group to predict sites for alkylation or acylation.

Reference synthetic routes for N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides, where sulfur nucleophiles attack the 2-position selectively .

Data Contradiction Analysis

Q. Discrepancies in reported HPLC retention times for halogenated quinoxalines: How to troubleshoot?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.